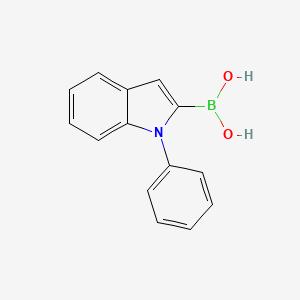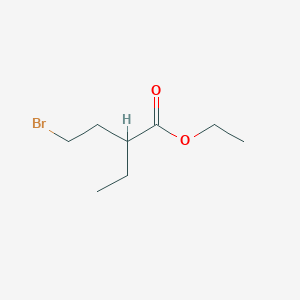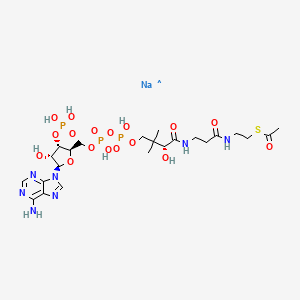
Acetyl-Coenzyme A (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications . It also acts as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . This compound is essential for various enzymatic acetyl transfer reactions and is a key precursor in lipid biosynthesis .
Méthodes De Préparation
Acetyl-Coenzyme A (sodium salt) can be synthesized through several methods. One common method involves the oxidative decarboxylation of pyruvate in mitochondria . Another method includes the oxidation of long-chain fatty acids or the oxidative degradation of certain amino acids . Industrial production often involves the use of acetyl phosphate and phosphotransacetylase, followed by purification through ion exchange chromatography .
Analyse Des Réactions Chimiques
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Applications De Recherche Scientifique
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Mécanisme D'action
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Comparaison Avec Des Composés Similaires
Acetyl-Coenzyme A (sodium salt) can be compared with other similar compounds such as:
Succinyl-Coenzyme A: Involved in the Krebs cycle and the synthesis of heme.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-Coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
What sets Acetyl-Coenzyme A (sodium salt) apart is its central role in both the Krebs cycle and lipid biosynthesis, making it a crucial molecule in energy production and metabolic regulation .
Propriétés
Formule moléculaire |
C23H38N7NaO17P3S |
|---|---|
Poids moléculaire |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
Clé InChI |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
SMILES isomérique |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
SMILES canonique |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


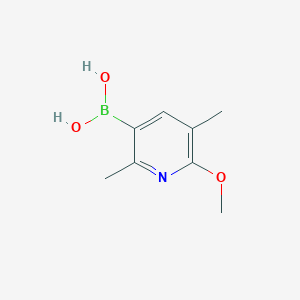

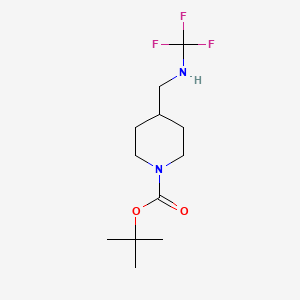
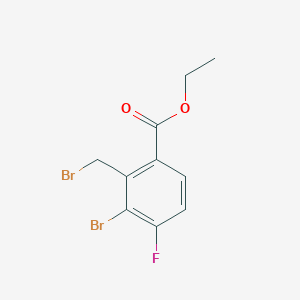
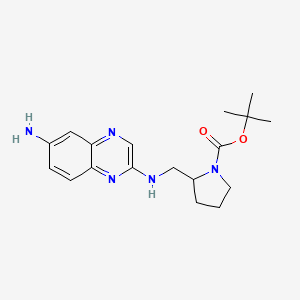



![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
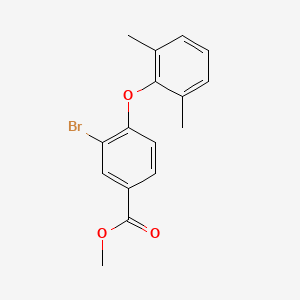
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
